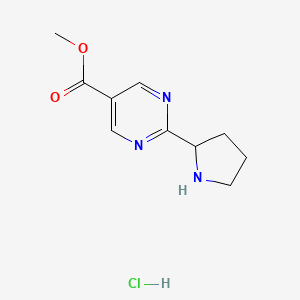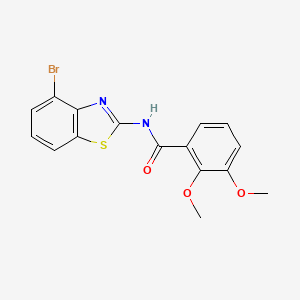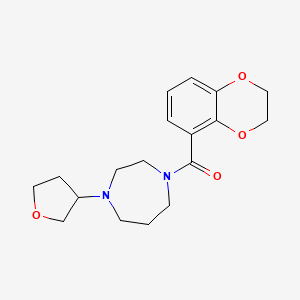![molecular formula C15H24N4O2 B2736855 N-tert-butyl-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide CAS No. 2097894-55-6](/img/structure/B2736855.png)
N-tert-butyl-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-butyl-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide: is a synthetic organic compound characterized by its unique structural features, including a tert-butyl group, a pyrimidine ring, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate diketone and a guanidine derivative under acidic or basic conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyrimidine intermediate.
Introduction of the tert-Butyl Group: The tert-butyl group is often introduced through an alkylation reaction using tert-butyl bromide or tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Final Coupling Reaction: The final step involves coupling the pyrrolidine and pyrimidine intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂) under reflux conditions.
Major Products
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated pyrimidine derivatives.
科学的研究の応用
Chemistry
In chemistry, N-tert-butyl-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine
In medicinal chemistry, this compound is explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in material science.
作用機序
The mechanism of action of N-tert-butyl-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-tert-butyl-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate
- N-tert-butyl-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylamide
- N-tert-butyl-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylhydrazide
Uniqueness
N-tert-butyl-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.
特性
IUPAC Name |
N-tert-butyl-3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-10-8-13(17-11(2)16-10)21-12-6-7-19(9-12)14(20)18-15(3,4)5/h8,12H,6-7,9H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHBUNQNDRFTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2736780.png)




![1-(4-Fluorophenyl)-3-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)imidazolidin-2-one](/img/structure/B2736787.png)

![3-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine](/img/structure/B2736790.png)
![3,6-dichloro-N-{[1-(4-fluorophenyl)-1H-pyrazol-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2736793.png)


